Methyl 4-[(chloromethoxy)methyl]benzoate Methyl 4-[(chloromethoxy)methyl]benzoate
Brand Name: Vulcanchem
CAS No.: 88045-74-3
VCID: VC14066756
InChI: InChI=1S/C10H11ClO3/c1-13-10(12)9-4-2-8(3-5-9)6-14-7-11/h2-5H,6-7H2,1H3
SMILES:
Molecular Formula: C10H11ClO3
Molecular Weight: 214.64 g/mol

Methyl 4-[(chloromethoxy)methyl]benzoate

CAS No.: 88045-74-3

Cat. No.: VC14066756

Molecular Formula: C10H11ClO3

Molecular Weight: 214.64 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-[(chloromethoxy)methyl]benzoate - 88045-74-3

Specification

CAS No. 88045-74-3
Molecular Formula C10H11ClO3
Molecular Weight 214.64 g/mol
IUPAC Name methyl 4-(chloromethoxymethyl)benzoate
Standard InChI InChI=1S/C10H11ClO3/c1-13-10(12)9-4-2-8(3-5-9)6-14-7-11/h2-5H,6-7H2,1H3
Standard InChI Key PXFBUXCKEXVKPJ-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC=C(C=C1)COCCl

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

Methyl 4-[(chloromethoxy)methyl]benzoate possesses a benzene ring substituted at the para position with a methoxycarbonyl group (–COOCH₃) and a chloromethoxymethyl group (–CH₂OCH₂Cl). The IUPAC name, methyl 4-(chloromethoxymethyl)benzoate, reflects this substitution pattern . Key structural descriptors include:

PropertyValueSource
Molecular FormulaC₁₀H₁₁ClO₃
Molecular Weight214.64 g/mol
XLogP3 (Partition Coefficient)2.7
Rotatable Bond Count5
Topological Polar Surface Area35.5 Ų

The SMILES notation (COC(=O)C1=CC=C(C=C1)COCCl) and InChIKey (PXFBUXCKEXVKPJ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity . The presence of both electron-withdrawing (chlorine) and electron-donating (methoxy) groups creates a polarized electronic environment, influencing reactivity in substitution and elimination reactions.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of methyl 4-[(chloromethoxy)methyl]benzoate likely proceeds via a two-step protocol:

  • Methylation of 4-(Hydroxymethyl)benzoic Acid:

    • A base (e.g., NaH) deprotonates the hydroxyl group, enabling nucleophilic attack on methyl iodide to form methyl 4-(methoxymethyl)benzoate .

    • Conditions: NaH (2.76 g, 60%) in DMF at 0°C → room temperature, 48 hours .

    • Yield: 72% for the methoxy analog .

  • Chlorination of the Methoxymethyl Group:

    • Chlorinating agents (e.g., SOCl₂, PCl₅) replace the terminal methyl ether’s hydrogen with chlorine.

    • Hypothetical Pathway:

      CH3OCH2SOCl2ClCH2OCH2\text{CH}_3\text{OCH}_2\text{–} \xrightarrow{\text{SOCl}_2} \text{ClCH}_2\text{OCH}_2\text{–}
    • This step remains theoretical but aligns with methods for analogous chloromethyl ethers .

Key Intermediates

  • Methyl 4-(Chloromethyl)benzoate (CAS 34040-64-7): A precursor with a chloromethyl group (–CH₂Cl) instead of chloromethoxymethyl. Properties include:

    PropertyValueSource
    Melting Point39°C
    Boiling Point160°C (30 mmHg)
    Density1.190 g/cm³

Physicochemical Properties and Stability

Reactivity

  • Nucleophilic Substitution: The chloromethoxymethyl group may undergo SN2 reactions with amines or thiols.

  • Oxidation: Potential oxidation of the methylene (–CH₂–) group to carbonyl under strong oxidizing conditions.

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

This compound’s bifunctional structure enables diverse derivatization:

  • Ester Hydrolysis: Forms carboxylic acids for conjugation (e.g., prodrug synthesis).

  • Ether Functionalization: Chlorine substitution introduces heteroatoms or aromatic rings.

QuantityPrice (USD)Supplier
1 g$150–$200Specialty Labs
10 g$1,000–$1,500Custom Synthesis

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral analogs.

  • Biological Activity Screening: Anticancer or antimicrobial potential via high-throughput assays.

  • Green Chemistry Approaches: Solvent-free or microwave-assisted synthesis to improve yields.

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